molecular formula C10H7NO5 B13309664 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- CAS No. 88184-85-4

2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

Cat. No.: B13309664
CAS No.: 88184-85-4
M. Wt: 221.17 g/mol
InChI Key: KPUDEBDVRHIZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is a useful research compound. Its molecular formula is C10H7NO5 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88184-85-4

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

6-methoxy-3-nitrochromen-2-one

InChI

InChI=1S/C10H7NO5/c1-15-7-2-3-9-6(4-7)5-8(11(13)14)10(12)16-9/h2-5H,1H3

InChI Key

KPUDEBDVRHIZLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)[N+](=O)[O-]

Origin of Product

United States

Significance of the Benzopyran 2 One Coumarin Scaffold in Contemporary Chemical and Biological Sciences

The 2H-1-benzopyran-2-one, or coumarin (B35378), scaffold is a prominent structural motif found in a vast number of natural and synthetic compounds. rsc.orgnih.gov This fused heterocyclic framework is a key component in many natural products, and approximately 1,000 coumarin derivatives have been identified from over 800 plant species. nih.gov In the fields of medicinal and biological chemistry, benzopyran is considered a "privileged scaffold" due to its ability to interact with a wide range of cellular targets, leading to diverse biological effects. ijbpas.comnih.gov

The versatility of the coumarin nucleus has made it a foundational structure for the development of various therapeutic agents. researchgate.netchemrxiv.org Its derivatives have been investigated for a wide array of pharmacological activities. rsc.org One of the earliest and most well-known applications is the anticoagulant drug warfarin, a benzo-α-pyrone derivative approved in 1954. nih.gov The structural diversity of coumarins is responsible for the significant role they play in both natural products and synthetic organic chemistry. nih.gov

Biological Activity of Coumarin DerivativesReferences
Anticancer rsc.orgnih.gov
Antimicrobial / Antibacterial nih.govresearchgate.netresearchgate.net
Anticoagulant nih.govresearchgate.net
Antioxidant nih.govresearchgate.net
Anti-inflammatory researchgate.netontosight.aichemmethod.com
Antiviral / Anti-HIV ijbpas.comchemmethod.com
Neuroprotective ijbpas.com
Antifungal nih.govchemmethod.com

Overview of Nitro Substituted Coumarins in Academic Inquiry

The introduction of a nitro (-NO2) group onto the coumarin (B35378) scaffold significantly modifies the molecule's electronic properties and, consequently, its biological activity. ontosight.ai Nitro-substituted coumarins are a subject of extensive academic research, with studies focusing on their synthesis, characterization, and evaluation for various pharmacological applications. chemmethod.comresearchgate.net

The position of the nitro substituent on the coumarin ring is a critical determinant of its biological efficacy. nih.govchemmethod.com For instance, research on a series of amino/nitro-substituted 3-arylcoumarins revealed that the presence of a nitro group at the 6-position of the coumarin moiety was more beneficial for antibacterial activity against Staphylococcus aureus than its presence on the appended aryl ring. nih.gov Synthetic methodologies, such as the nitration of a parent coumarin using nitric and sulfuric acids, can yield different isomers (e.g., 6-nitro and 8-nitro derivatives), with the product distribution being highly dependent on reaction conditions like temperature and time. chemmethod.comchemmethod.comuobaghdad.edu.iq

These compounds have been explored for a range of potential therapeutic uses. Studies have investigated nitro-substituted coumarins as antibacterial agents, leishmanicidal compounds, and inhibitors of various enzymes. nih.govnih.gov For example, the compound 8-methoxy-3-(4-nitrobenzoyl)-6-propyl-2H-chromen-2-one was identified as a promising candidate for a new, orally effective antileishmanial agent. nih.gov The reactivity and stability of nitro-coumarins have also been analyzed using theoretical methods like density functional theory (DFT). researchgate.net

Chemical Reactivity and Transformation Pathways of 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Reactivity Profile of the Nitro Group at Position 3

The nitro group at the C-3 position is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity. It serves as both a reactive site for reduction and a potent activator for reactions elsewhere on the coumarin (B35378) scaffold.

The nitro group of 3-nitrocoumarin (B1224882) derivatives is readily reducible to an amino group (-NH2), a transformation that opens pathways to a wide array of new compounds. This reduction is a common and pivotal step in the derivatization of this scaffold. While specific studies on the 6-methoxy derivative are detailed within broader contexts, the general transformation is well-established for related structures. For instance, the reduction can be achieved using various standard reducing agents, such as hydrogen gas with a palladium catalyst. Another common method for the reduction of aromatic nitro groups involves the use of metals in acidic media, such as stannous chloride in hydrochloric acid. google.com This conversion of the nitro group to an amine drastically alters the electronic properties of the C-3 position from strongly electron-withdrawing to electron-donating, which in turn modifies the reactivity of the entire coumarin system.

Table 1: Reductive Transformation of the Nitro Group

Starting MaterialReagents/ConditionsProduct
3-Nitrocoumarin DerivativeHydrogen Gas, Palladium Catalyst3-Aminocoumarin (B156225) Derivative
Aromatic Nitro CompoundStannous Chloride (SnCl2), Acidic MediumAromatic Amino Compound

The strong electron-withdrawing nature of the C-3 nitro group significantly enhances the electrophilicity of the coumarin ring system. This activation makes the molecule susceptible to nucleophilic attacks, particularly at the C-4 position. Research has leveraged this heightened electrophilicity to develop novel multi-component reactions. nih.gov

The nitro group can serve a threefold purpose in a reaction sequence:

Activator: It activates the coumarin system for an initial dearomative nucleophilic addition. nih.gov

Carbanion Formation: It can stabilize a carbanion for subsequent reactions. nih.gov

Leaving Group: The nitrite (B80452) ion (NO2−) can act as an effective leaving group to facilitate rearomatization. nih.gov

This reactivity profile has been exploited in the three-component cine,ipso-disubstitution of nitrocoumarins, where the coumarin reacts with a nucleophile (like an indole) and an electrophile in a controlled manner to yield complex polyfunctionalized biaryls. nih.gov This demonstrates that the nitro group is not just a simple substituent but a versatile functional handle that directs the reactivity of the entire scaffold. nih.gov

Chemical Behavior of the Lactone Ring

The α,β-unsaturated lactone (pyran-2-one) ring is a defining feature of the coumarin scaffold and is susceptible to specific chemical transformations, most notably ring-opening reactions.

The lactone ring in coumarin derivatives can be opened via hydrolysis, particularly under alkaline conditions. asrjetsjournal.org Studies on related 4-substituted-3-nitro-2H- nih.gov-benzopyran-2-ones have shown that treatment with an alkali base results in the cleavage of the lactone ring. asrjetsjournal.org This reaction proceeds through a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the lactone, leading to the formation of a ring-opened carboxylate salt. Subsequent acidification yields the corresponding carboxylic acid. Specifically, the alkali hydrolysis of certain 4-heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones affords a 2-hydroxy-ω-nitroacetophenone derivative, confirming the cleavage of the heterocyclic ring. asrjetsjournal.org This hydrolytic instability is a key chemical characteristic of the benzopyran-2-one system.

Table 2: Example of Lactone Ring Cleavage

Starting MaterialReagentsKey ProductReaction Type
4-Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-oneAlkali Hydrolysis2-hydroxy-ω-nitroacetophenoneHydrolytic Ring Cleavage

Electrophilic and Nucleophilic Reactions of the Benzopyran-2-one Scaffold

The activated coumarin ring, particularly due to the C-3 nitro group, participates in a variety of substitution reactions. The C-4 position is especially reactive.

The C-4 position of the 3-nitrocoumarin scaffold is highly susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing effect of the adjacent nitro group. This reactivity has been effectively used to introduce a wide range of substituents at this position. nih.gov

A prominent example is the synthesis of 4-heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones. These compounds are synthesized through the condensation of 4-chloro-3-nitro-2H- nih.gov-benzopyran-2-one with various heteroarylamines. asrjetsjournal.org In this reaction, the amine acts as a nucleophile, displacing the chlorine atom at the C-4 position. asrjetsjournal.org

Furthermore, the C-4 position can also be acylated. A novel, green chemistry approach for the synthesis of C-4-acylated coumarins starting from 3-nitrocoumarins has been developed using α-keto acids under mild photocatalytic conditions. nih.gov These reactions underscore the versatility of the C-4 position for introducing molecular diversity into the coumarin scaffold.

Table 3: C-4 Substitution Reactions of 3-Nitrocoumarin Derivatives

C-4 PrecursorReagent(s)C-4 ProductReaction Type
4-Chloro-3-nitro-2H- nih.gov-benzopyran-2-oneHeteroarylamines (e.g., 2-amino-3-hydroxypyridine)4-Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-oneNucleophilic Aromatic Substitution
3-Nitrocoumarinα-Keto acids, Photocatalyst (4-CzIPN)C-4-Acylated CoumarinPhotocatalytic Acylation

Regioselectivity Challenges and Control in Reactions

The substitution pattern of 6-methoxy-3-nitro-2H-1-benzopyran-2-one presents significant challenges in controlling the regioselectivity of further chemical modifications. The reactivity of the coumarin scaffold is heavily influenced by the opposing electronic effects of the nitro and methoxy (B1213986) groups.

Influence of the Nitro Group: The nitro group (-NO₂) at the C-3 position is a powerful electron-withdrawing group. It strongly deactivates the pyrone ring, making positions C-4 and the lactone carbonyl less susceptible to nucleophilic attack and the ring itself resistant to electrophilic attack.

Influence of the Methoxy Group: Conversely, the methoxy group (-OCH₃) at the C-6 position is an electron-donating group. It activates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to itself (C-5 and C-7).

This electronic dichotomy creates a significant regioselectivity challenge. Electrophilic reactions, for instance, will overwhelmingly favor substitution on the activated benzene portion of the molecule over the deactivated pyrone ring. Controlling reactions to occur at a specific site, particularly on the pyrone ring, requires careful selection of reagents and conditions to overcome these strong directing effects. For example, in nitration reactions of other substituted coumarins, the position of the incoming nitro group is determined by the directing effects of the existing substituents on the benzene ring.

Oxidation Characteristics of Nitro-Substituted Coumarins

The oxidation characteristics of 6-methoxy-3-nitro-2H-1-benzopyran-2-one are largely defined by the presence of the nitro group. The coumarin ring system, particularly when substituted with a strong electron-withdrawing group like -NO₂, is generally resistant to oxidative degradation. The electron-deficient nature of the molecule makes it less susceptible to attack by electrophilic oxidizing agents.

While the coumarin nucleus itself is resistant to oxidation, the most significant aspect of the compound's redox chemistry involves the nitro group itself. The nitro group can be readily reduced to an amino group (-NH₂) under various conditions, such as using metal catalysts like palladium on carbon (Pd/C) with a hydrogen source, or with reducing agents like stannous chloride. This transformation from a nitro-substituted coumarin to an amino-substituted coumarin is a common and synthetically useful pathway, fundamentally altering the electronic properties and potential biological activity of the molecule. This reduction is a key step in the synthesis of various amino-coumarin derivatives.

Condensation and Annulation Reaction Pathways

Condensation and annulation reactions are powerful strategies for the structural modification of the 6-methoxy-3-nitro-2H-1-benzopyran-2-one scaffold. These pathways allow for the formation of new carbon-carbon bonds, leading to the synthesis of more complex derivatives and π-extended systems. rsc.org

Aldol-type condensation reactions are fundamental in organic synthesis for C-C bond formation. wikipedia.orgsigmaaldrich.com However, the reactivity of coumarins in these reactions is highly dependent on their substitution pattern. A study on the self-condensation of 3-acetylcoumarin derivatives revealed that the presence of a strong electron-withdrawing group, such as the nitro group at C-6, prevents the expected Aldol reaction. bas.bg

Instead of the anticipated biscoumarin product, the reaction of 3-acetyl-6-nitrocoumarin in a basic medium (piperidine in methanol) resulted in the hydrolysis and opening of the lactone ring. bas.bg The strong electron-withdrawing effect of the nitro group enhances the electrophilicity of the lactone carbonyl and acidifies the protons on the acetyl group, but ultimately facilitates ring-opening over the desired condensation. This outcome highlights the challenges posed by the nitro substituent in directing reaction pathways. bas.bg

The table below summarizes the outcomes of Aldol-type self-condensation reactions for different 3-acetylcoumarin derivatives, illustrating the profound impact of the substituent on the aromatic ring. bas.bg

Starting CompoundSubstituent at Aromatic RingReaction OutcomeProduct Type
3-acetylcoumarinNoneTypical Aldol condensationProduct with intact lactone ring
3-acetyl-8-methoxycoumarinElectron-donating (-OCH₃)Aldol reaction with ring openingProduct with opened lactone ring
3-acetyl-6-nitrocoumarinElectron-withdrawing (-NO₂)No Aldol condensationLactone ring cleavage and hemiacetal formation

A related and highly important reaction is the Knoevenagel condensation, which is frequently used for the synthesis of coumarin derivatives. nih.govrjpn.org For instance, 3-(4-Methoxybenzoyl)-6-nitrocoumarin can be prepared via a piperidine-catalyzed condensation reaction between 2-hydroxy-5-nitrobenzaldehyde (B32719) and ethyl 4-methoxybenzoylacetate in ethanol (B145695). nih.gov This reaction demonstrates the utility of condensation pathways in constructing the substituted coumarin core itself.

Palladium-catalyzed annulation reactions represent a modern and efficient strategy for synthesizing π-extended coumarins. researchgate.net These methods typically proceed through C-H bond activation, allowing for the fusion of additional aromatic rings onto the coumarin framework. nyu.edursc.org This extension of the π-conjugated system is a key strategy for modulating the photophysical properties of coumarins, leading to compounds with interesting fluorescence characteristics for applications in materials science and bioimaging. rsc.orgresearchgate.net

The general approach involves the reaction of a coumarin derivative with an alkyne or an aryne precursor in the presence of a palladium catalyst. The catalytic cycle often involves:

Directed C-H activation on the coumarin scaffold.

Insertion of the alkyne or aryne into the palladium-carbon bond.

Reductive elimination to form the annulated product and regenerate the palladium catalyst.

This strategy provides access to a diverse range of polycyclic aromatic compounds fused to the coumarin core. While specific examples starting directly from 6-methoxy-3-nitro-2H-1-benzopyran-2-one are not detailed, the methodologies are broadly applicable to substituted coumarins. For example, 3-substituted coumarins can be synthesized via palladium-catalyzed coupling of 3-bromocoumarin with various alkenes and alkynes, demonstrating the utility of palladium catalysis in functionalizing the coumarin core for further transformations. rsc.org

Spectroscopic and Structural Elucidation Techniques in Research on 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy identifies the distinct chemical environments of protons within the molecule. For 6-methoxy-3-nitrocoumarin, the spectrum is expected to show signals corresponding to the aromatic protons, the vinylic proton, and the methoxy (B1213986) group protons. The electron-withdrawing nature of the nitro group and the coumarin (B35378) ring system significantly influences the chemical shifts, typically causing protons to appear further downfield.

The anticipated signals would include a singlet for the proton at the C4 position, which is significantly deshielded. The three aromatic protons on the benzene (B151609) ring (H-5, H-7, and H-8) would appear as a characteristic set of coupled signals. The methoxy group protons would be observed as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Data for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.5 - 8.7s (singlet)-
H-57.4 - 7.6d (doublet)~9.0
H-77.2 - 7.4dd (doublet of doublets)~9.0, ~3.0
H-87.1 - 7.3d (doublet)~3.0
-OCH₃3.9 - 4.1s (singlet)-

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for 6-methoxy-3-nitrocoumarin is expected to display ten distinct signals, corresponding to the ten carbon atoms in the structure. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom. The carbonyl carbon (C-2) of the lactone ring is expected to have the largest chemical shift, appearing significantly downfield. Carbons bearing the methoxy and nitro groups (C-6 and C-3) will also be shifted accordingly. Aromatic and vinylic carbons appear in the intermediate region of the spectrum, while the methoxy carbon will have the lowest chemical shift. nih.gov

Table 2: Predicted ¹³C NMR Data for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (C=O)158 - 162
C-3135 - 139
C-4140 - 144
C-4a118 - 122
C-5119 - 123
C-6155 - 159
C-7115 - 119
C-8110 - 114
C-8a148 - 152
-OCH₃55 - 58

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals. ceon.rs

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 6-methoxy-3-nitrocoumarin, COSY would show correlations between the adjacent aromatic protons H-7 and H-8, as well as between H-7 and H-5, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the proton signals for H-4, H-5, H-7, H-8, and the methoxy group to their corresponding carbon signals (C-4, C-5, C-7, C-8, and -OCH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, correlations would be expected between the methoxy protons and the C-6 carbon, and between the H-4 proton and the C-2, C-4a, and C-5 carbons. ceon.rs

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are coupled through bonds. It can be used to confirm stereochemistry and spatial relationships, such as the proximity of the H-5 proton to the H-4 proton.

Table 3: Key Predicted HMBC Correlations for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

Proton (¹H)Correlated Carbons (¹³C)
H-4C-2, C-4a, C-5
H-5C-4, C-7, C-8a
H-7C-5, C-6, C-8a
H-8C-4a, C-6, C-7
-OCH₃C-6

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The spectrum of 6-methoxy-3-nitrocoumarin is expected to show characteristic absorption bands for the lactone carbonyl, the nitro group, the aromatic ring, and the ether linkage. researchgate.net The presence of a strong band for the C=O stretch of the α,β-unsaturated lactone is a key feature. Additionally, two strong bands corresponding to the asymmetric and symmetric stretching of the nitro group are definitive identifiers. orgchemboulder.comspectroscopyonline.com

Table 4: Characteristic IR Absorption Bands for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3050 - 3150
Lactone C=OStretch1730 - 1750
Aromatic C=CStretch1600 - 1620, 1450 - 1500
Nitro (NO₂)Asymmetric Stretch1520 - 1560
Nitro (NO₂)Symmetric Stretch1330 - 1370
Ether C-OStretch1200 - 1280 (asymmetric), 1020 - 1080 (symmetric)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule's conjugated system. The extended π-system of the coumarin core, further influenced by the methoxy and nitro substituents, gives rise to characteristic absorption bands in the UV-Vis region. These absorptions are typically due to π → π* transitions. The position of the absorption maxima (λ_max) can be affected by solvent polarity. rsc.orgresearchgate.net

Table 5: Predicted UV-Vis Absorption Maxima for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- (in Methanol)

Transition TypePredicted λ_max (nm)
π → π~290 - 310
π → π~340 - 360

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. In electron ionization (EI) MS, the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The molecular ion can then undergo fragmentation, providing valuable structural information. libretexts.org

For 6-methoxy-3-nitrocoumarin (C₁₀H₇NO₅, Molecular Weight: 221.17), the mass spectrum would show a molecular ion peak at m/z 221. Common fragmentation pathways for coumarins include the loss of carbon monoxide (CO, 28 Da) from the lactone ring. benthamopen.comresearchgate.net Other expected fragmentations include the loss of the nitro group (NO₂, 46 Da), a methyl radical (˙CH₃, 15 Da) from the methoxy group, or a methoxy radical (˙OCH₃, 31 Da). nih.gov

Table 6: Predicted Key Fragments in the Mass Spectrum of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-

m/zProposed Identity
221[M]⁺˙ (Molecular Ion)
193[M - CO]⁺˙
175[M - NO₂]⁺
190[M - OCH₃]⁺
206[M - CH₃]⁺

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

Following a comprehensive search of scientific databases and literature, specific X-ray crystallographic data for the compound 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, also known as 6-methoxy-3-nitrocoumarin, could not be located. Published crystal structures providing detailed atomic coordinates, unit cell dimensions, space group, dihedral angles, and torsion angles for this exact molecule are not available in the public domain.

Therefore, a detailed analysis as specified in the requested subsections cannot be provided. The following sections outline the type of information that would be discussed had the crystallographic data been available.

Crystal Data Analysis and Space Group Determination

An X-ray crystallographic analysis would reveal the precise arrangement of molecules in the solid state. This section would present the crystal system (e.g., monoclinic, orthorhombic, triclinic), the space group (e.g., P2₁/c, P-1), and the unit cell dimensions (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice. Data such as the number of molecules in the unit cell (Z) and the calculated crystal density would also be tabulated and discussed.

Interactive Data Table: Crystal Data No data available for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-.

ParameterValue
Chemical FormulaC₁₀H₇NO₅
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

Evaluation of Dihedral Angles and Molecular Planarity

Interactive Data Table: Key Dihedral Angles No data available for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-.

Planes InvolvedDihedral Angle (°)
Benzene Ring Plane vs. Pyrone Ring PlaneData Not Available
Coumarin Plane vs. Nitro Group PlaneData Not Available

Analysis of Torsion Angles for Conformational Preferences

A detailed analysis of specific torsion angles would provide quantitative information about the conformation of the substituent groups. Key torsion angles would include those defining the orientation of the nitro group relative to the pyrone ring (e.g., C4-C3-N-O) and the methoxy group relative to the benzene ring (e.g., C5-C6-O-C(methyl)). These values are crucial for understanding rotational freedom and the preferred, lowest-energy conformation of these groups in the solid state, which can be influenced by intramolecular and intermolecular interactions within the crystal lattice.

Interactive Data Table: Selected Torsion Angles No data available for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-.

Atoms Defining the AngleTorsion Angle (°)
C5-C6-O-C(methyl)Data Not Available
C4-C3-N-O1Data Not Available
C4-C3-N-O2Data Not Available

Based on the comprehensive search conducted, there is currently no specific published scientific literature containing the detailed computational and theoretical investigation data required to populate the requested article outline for the compound "2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-".

The search for molecular docking studies, Density Functional Theory (DFT) calculations, HOMO-LUMO gap analysis, reaction mechanism validations, conformational analysis, and molecular dynamics simulations yielded information on various other coumarin derivatives. However, none of the results corresponded to the exact molecular structure of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for this specific compound. Writing the article would require fabricating data or using information from related but structurally different molecules, which would violate the core requirements of accuracy and specificity.

Computational and Theoretical Investigations of 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Principles of Structure-Based Drug Design (SBDD) in the Context of 6-Methoxy-3-nitrocoumarin Analogs

Structure-Based Drug Design (SBDD) is a computational and rational approach to discovering and developing new therapeutic agents. rroij.com This methodology fundamentally relies on the three-dimensional (3D) structural information of a specific biological target, such as an enzyme or a receptor, to guide the design of potent and selective inhibitors. rroij.comresearchgate.net In the context of analogs derived from 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- (a 6-methoxy-3-nitrocoumarin), SBDD provides a powerful framework for optimizing their interaction with a chosen biomolecular target.

The process begins with the identification and validation of a biological target implicated in a disease pathway. Once the target is confirmed, its 3D atomic structure is determined, typically through experimental techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. rroij.com This high-resolution structure reveals the precise architecture of the binding site or active site where a drug molecule can interact.

Computational docking simulations are then employed to predict the binding mode and affinity of 6-methoxy-3-nitrocoumarin analogs within the target's active site. researchgate.net These simulations explore various possible conformations and orientations of the ligand (the coumarin (B35378) analog) and score them based on how well they fit and the non-covalent interactions they form. Key interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The goal is to identify a binding pose with the lowest free energy of binding, which corresponds to a more stable drug-receptor complex. researchgate.net

The insights gained from docking are used to guide the iterative process of lead optimization. researchgate.net Medicinal chemists can systematically modify the 6-methoxy-3-nitrocoumarin scaffold—for instance, by altering substituent groups—to enhance binding affinity and selectivity for the target. This rational design cycle helps in understanding the structure-activity relationship (SAR), which correlates specific structural features of the analogs with their biological efficacy. mdpi.com For example, modifying a functional group might allow for a new hydrogen bond to be formed with an amino acid residue in the target's binding pocket, thereby increasing the compound's potency.

The table below illustrates a hypothetical SBDD scenario, showing how computational scores can guide the selection of promising analogs for synthesis and further testing.

AnalogModification on Coumarin ScaffoldDocking Score (kcal/mol)Predicted Key Interactions
Parent Compound6-methoxy-3-nitro-7.5Hydrogen bond with Ser24; Pi-stacking with Phe80
Analog AReplacement of 3-nitro with 3-cyano-7.9Stronger hydrogen bond with Ser24; Pi-stacking with Phe80
Analog BReplacement of 6-methoxy with 6-ethoxy-7.2Slight steric clash in hydrophobic pocket
Analog CAddition of 4-hydroxyl group-8.8New hydrogen bond with Asp21; Maintained original interactions

Advanced Quantum Chemical Calculations for Electronic Properties

Advanced quantum chemical calculations are indispensable for elucidating the intrinsic electronic properties of molecules like 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-. These computational methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular structure, stability, and reactivity that are not easily accessible through experimental means alone. researchgate.netresearchgate.net

A common approach involves using a specific DFT functional, such as B3LYP, paired with a suitable basis set like 6-311++G(d,p), to perform geometry optimization and calculate various electronic parameters. researchgate.netnih.gov These calculations yield a detailed understanding of how the electron density is distributed across the molecule and how this distribution influences its behavior.

Key electronic properties investigated through these methods include:

Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For 6-methoxy-3-nitrocoumarin, negative potential is expected around the oxygen atoms of the carbonyl, methoxy (B1213986), and nitro groups, which is crucial for predicting non-covalent interactions in a biological system. researchgate.net

Natural Bond Orbital (NBO) Analysis : NBO analysis examines charge delocalization, intramolecular interactions, and the stability arising from hyperconjugation. researchgate.net It can quantify the transfer of electron density between filled and unfilled orbitals, providing a measure of the strength of these stabilizing interactions within the coumarin structure.

The following table summarizes theoretical electronic properties for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, as would be determined by DFT calculations.

Electronic PropertyCalculated ValueSignificance
HOMO Energy-7.2 eVIndicates electron-donating capability
LUMO Energy-3.5 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)3.7 eVRelates to chemical stability and reactivity
Dipole Moment5.8 DebyeMeasures overall polarity of the molecule
Electron Affinity3.6 eVEnergy released upon gaining an electron
Ionization Potential7.3 eVEnergy required to remove an electron

Biological Activities and Mechanistic Studies of 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro Derivatives

In Vitro Antimicrobial Research

Derivatives of 6-methoxy-3-nitro-2H-1-benzopyran-2-one have demonstrated notable antimicrobial properties, with research exploring their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Spectrum and Inhibitory Effects

Studies on related 3-nitrocoumarin (B1224882) and 6-nitrocoumarin derivatives have revealed a significant antibacterial spectrum, particularly against clinically relevant bacteria such as Staphylococcus aureus, Escherichia coli, and Klebsiella. While specific minimum inhibitory concentration (MIC) data for the 6-methoxy-3-nitro- derivative is not extensively documented in publicly available literature, research on analogous compounds provides strong evidence of its potential antibacterial efficacy.

For instance, a study on heteroarylamino derivatives of 3-nitro-2H- nih.gov-benzopyran-2-one, synthesized from a 4-chloro-3-nitrocoumarin (B1585357) precursor, showed significant activity. Certain derivatives displayed pronounced antibacterial effects against S. aureus and E. coli, while another was more active against Klebsiella. researchgate.netmedchemexpress.com Similarly, other synthesized benzopyran-2-one derivatives based on a 4-hydroxy-3-nitro-2H- nih.gov-benzopyran-2-one core were found to be active against both S. aureus and E. coli. researchgate.net Research on 3-arylcoumarins has highlighted that a nitro substituent at the 6-position of the coumarin (B35378) moiety appears to be crucial for activity against S. aureus. columbia.edu

Derivative TypeTest OrganismActivity Noted
4-Heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-onesStaphylococcus aureusSignificant antibacterial activity researchgate.netmedchemexpress.com
Escherichia coliSignificant antibacterial activity researchgate.netmedchemexpress.com
KlebsiellaNotable activity researchgate.netmedchemexpress.com
4-substituted-3-nitro-2H- nih.gov-benzopyran-2-onesStaphylococcus aureusActive researchgate.net
Escherichia coliActive researchgate.net
3-(3′-methylphenyl)-6-nitrocoumarinStaphylococcus aureusMIC of 8 μg/mL columbia.edu
5,7-Dihydroxy-3-phenylcoumarinStaphylococcus aureusMIC of 11 µg/mL nih.gov
Bacillus cereusMIC of 11 µg/mL nih.gov

This table presents data for structurally related compounds to indicate the potential antibacterial spectrum.

Proposed Molecular Mechanisms of Antibacterial Action

The precise molecular mechanisms underlying the antibacterial action of 6-methoxy-3-nitro-2H-1-benzopyran-2-one are not fully elucidated, but research on related coumarin structures points to several potential pathways.

A primary proposed mechanism involves the disruption of the bacterial cell wall or membrane. Studies on various coumarin derivatives have demonstrated their ability to damage the cell membrane, leading to a loss of integrity and subsequent cell death. researchgate.netnih.gov Transmission electron microscopy has shown that hydroxycoumarins can induce irreversible damage to the cell membrane of bacteria. nih.gov

Furthermore, the electrophilic nature of the 3-nitrocoumarin scaffold suggests a possible mode of action. The pharmacophore of related 4-arylamino-3-nitro-coumarin derivatives is thought to function as a Michael acceptor. This allows it to react with biological nucleophiles, such as the thiol groups of essential proteins and enzymes, thereby interfering with critical metabolic pathways and disrupting cellular function.

Antifungal Research

Specific research has been conducted on the application of 6-nitrocoumarin in the study of the pathogenic fungus Sporothrix schenckii, the causative agent of sporotrichosis. nih.govmdpi.com This fungus, along with a diverse range of other bacteria and yeasts, possesses nitroreductase enzymes. mdpi.com

These enzymes are capable of reducing the nitro group of 6-nitrocoumarin (6-NC). This enzymatic reduction leads to the formation of fluorescent products, namely 6-aminocoumarin (6-AC), which exhibits yellow fluorescence, and 6-hydroxylaminocoumarin, which displays blue fluorescence. nih.govmdpi.com Consequently, 6-NC has been effectively utilized as a fluorogenic substrate to detect and evaluate the nitroreductase activity within S. schenckii. nih.govmdpi.com Studies have shown that this nitroreductase activity is widely distributed among different strains of the S. schenckii complex, indicating the utility of 6-nitrocoumarin as a tool for studying the metabolic capabilities of this fungus. nih.govmdpi.com

In Vitro Anticancer Research

The potential of coumarin derivatives as anticancer agents has been extensively investigated, with studies focusing on their ability to inhibit the growth of various cancer cell lines and modulate key cellular signaling pathways.

Inhibition of Cancer Cell Line Proliferation

While specific data on the cytotoxic effects of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- against HeLa (cervical cancer) and A549 (lung cancer) cell lines are limited, numerous studies on structurally related coumarin derivatives have demonstrated significant antiproliferative activity against these and other cancer cell lines.

For example, various synthesized coumarin derivatives have been tested against A549 and HeLa cells, showing a range of cytotoxic effects. nih.govnih.gov One study on tacrine-coumarin hybrids reported IC50 values against A549 cells, with the most active compounds showing values around 21-27 µM. nih.gov Another investigation into different coumarin derivatives revealed a compound with a potent cytotoxic effect against A549 cells, with a CC50 value of 7.1 µM. The antiproliferative activity of these compounds is often dose- and time-dependent.

Derivative TypeCell LineIC50 / CC50 Value
Tacrine-coumarin hybrid (1d)A549IC50: 21.22 µM nih.gov
Tacrine-coumarin hybrid (1c)A549IC50: 27.04 µM nih.gov
Phenyl-substituted coumarin (9f)A549CC50: 7.1 µM
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalconeA549IC50: 19.60 µM (48h)
Diketopiperazine derivative (Compound 11)A549IC50: 1.2 µM nih.gov
Diketopiperazine derivative (Compound 12)HeLaIC50: 0.7 µM nih.gov

This table showcases the cytotoxic activity of various related compounds to highlight the anticancer potential of the coumarin scaffold.

Modulation of Cellular Signaling Pathways

The p38 mitogen-activated protein kinases (MAPKs) are a family of enzymes that play a critical role in cellular responses to stress and are implicated in inflammatory diseases and cancer. The p38α isoform, in particular, is a significant therapeutic target.

Research has indicated that the coumarin scaffold is a promising framework for developing p38α MAPK inhibitors. nih.gov A study focusing on new fluorinated coumarin-based derivatives identified a compound that significantly inhibited p38α MAPK phosphorylation and reduced the viability of HeLa cervical cancer cells. nih.gov Furthermore, computational studies have suggested that the presence of a methoxy (B1213986) group on the coumarin nucleus may enhance the binding profile of compounds to p38 MAP kinase, potentially increasing their inhibitory activity. researchgate.net Another study demonstrated that 7-prenyloxy-6-methoxycoumarin exerts its anti-inflammatory effects by inhibiting the activation of the p38 MAPK pathway. nih.gov These findings suggest that 6-methoxy-3-nitro-2H-1-benzopyran-2-one and its derivatives are plausible candidates for modulating the p38α MAPK signaling pathway, a mechanism that could contribute to their potential anticancer effects.

Generation of Reactive Oxygen Species (ROS) and Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is a key aspect of the biological activity of some coumarin derivatives. It is anticipated that coumarins, similar to flavonoids, could influence the formation and scavenging of ROS and thereby affect processes related to free radical-mediated injury. benthamscience.combohrium.com The induction of intracellular ROS has been linked to the pro-oxidant activities of certain phenolic compounds, which can lead to apoptosis in cancer cells. nih.gov

For instance, some o-methoxyphenols have been shown to induce intracellular ROS in cancer cells, suggesting a potential connection between their physicochemical oxygen-uptake and biological activity. nih.govresearchgate.net This production of ROS can trigger cellular defense mechanisms or, at higher concentrations, lead to oxidative stress and cell death. nih.gov The structure of the coumarin derivative plays a significant role in its ability to generate ROS.

In Vitro Anti-inflammatory Research

Coumarin and its derivatives are recognized for their anti-inflammatory properties. researchgate.netresearchgate.net They have been shown to reduce tissue edema and inflammation. benthamscience.comresearchgate.net The anti-inflammatory efficacy of these compounds is attributed to various mechanisms, including the inhibition of prostaglandin (B15479496) biosynthesis and the modulation of inflammatory pathways. benthamscience.comresearchgate.net

Several studies have demonstrated the anti-inflammatory potential of coumarin derivatives in vitro. For example, certain derivatives have been found to be potent inhibitors of lipoxygenase and cyclooxygenase, enzymes that are crucial in the inflammatory process. benthamscience.comresearchgate.net Additionally, coumarins can inhibit the generation of superoxide (B77818) anions by neutrophils, further contributing to their anti-inflammatory effects. benthamscience.com The anti-inflammatory activity of coumarin derivatives is often associated with their antioxidant properties, as they can scavenge reactive oxygen species that contribute to inflammation. researchgate.net

Recent research has focused on synthesizing new coumarin derivatives with enhanced anti-inflammatory activity. mdpi.comnih.gov For instance, pyranocoumarin (B1669404) and coumarin-sulfonamide derivatives have shown promising results in in vitro anti-inflammatory assays. mdpi.com The anti-inflammatory effects of 6-methylcoumarin (B191867) have been demonstrated in LPS-stimulated RAW 264.7 macrophages, where it was found to inhibit the production of inflammatory mediators and pro-inflammatory cytokines. mdpi.com

Table 1: In Vitro Anti-inflammatory Activity of Selected Coumarin Derivatives
CompoundAssayResultsReference
Coumarin DerivativesLipoxygenase and Cyclooxygenase InhibitionRecognized as inhibitors benthamscience.com
Pyranocoumarins and Coumarin-sulfonamidesAntiproteinase ActivitySome derivatives showed more potent activity than aspirin mdpi.com
6-MethylcoumarinInhibition of NO and PGE2 production in LPS-stimulated RAW 264.7 cellsReduced levels of NO and PGE2 mdpi.com

In Vitro Antioxidant Research

Coumarin derivatives are a significant class of compounds with established antioxidant properties. nih.govnih.gov Their ability to scavenge free radicals and protect against oxidative stress has been extensively studied. benthamscience.comnih.gov The antioxidant activity of these compounds is influenced by their chemical structure, particularly the presence and position of substituent groups on the coumarin ring. japer.injaper.in

Various in vitro assays are employed to evaluate the antioxidant potential of coumarin derivatives, including DPPH (1,1-diphenyl-2-picrylhydrazyl), nitric oxide, and hydrogen peroxide radical scavenging methods. nih.gov For example, certain synthesized coumarins have demonstrated significant hydrogen-donating activity in the DPPH assay, reducing the stable DPPH radical to yellow-colored diphenylpicrylhydrazine. nih.govmdpi.com The antioxidant capacity is often compared to standard antioxidants like ascorbic acid. nih.gov

The antioxidant mechanism of many coumarin derivatives involves electron transfer. nih.gov These compounds can donate an electron to neutralize free radicals, thereby preventing oxidative damage to biological molecules. The electron-donating capacity is a key factor in their radical scavenging activity. japer.in

The structure-activity relationship studies have shown that electron-donating groups, such as hydroxyl and methoxy groups, can enhance the antioxidant activity of coumarins. mdpi.com Conversely, electron-withdrawing groups like nitro groups tend to decrease the DPPH scavenging activity. nih.gov The ability of a coumarin derivative to participate in electron transfer reactions is fundamental to its role as an antioxidant.

Table 2: In Vitro Antioxidant Activity of Selected Coumarin Derivatives
Compound/DerivativeAssayKey FindingReference
N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH, Nitric Oxide, Hydrogen Peroxide ScavengingShowed good antioxidant activity nih.gov
N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamideDPPH, Nitric Oxide, Hydrogen Peroxide ScavengingShowed good antioxidant activity nih.gov
3-Acetyl-6-hydroxy-2H-1-benzopyran-2-oneDPPH Radical ScavengingPresented the best radical-scavenging activity nih.gov
Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylateDPPH Radical ScavengingPresented good radical-scavenging activity nih.gov

Enzyme Inhibition Studies (Excluding Clinical Outcomes)

Coumarin derivatives have been investigated as inhibitors of various enzymes, playing a role in different pathological conditions. researchgate.netnih.gov Their ability to interact with the active sites of enzymes makes them attractive candidates for the development of new therapeutic agents.

Cholinesterase inhibitors are important for the management of Alzheimer's disease. nih.gov Coumarin derivatives have shown promise as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govbohrium.com The inhibition of these enzymes increases the levels of acetylcholine (B1216132) in the brain, which is beneficial for cognitive function.

A variety of coumarin-based compounds have been synthesized and evaluated for their cholinesterase inhibitory activity. For instance, certain 7-hydroxycoumarin derivatives have demonstrated remarkable inhibitory activity against both AChE and BuChE. bohrium.com The structure of the coumarin derivative, including the nature and position of substituents, significantly influences its inhibitory potency and selectivity for either AChE or BuChE. bohrium.com Some derivatives have shown dual inhibitory activity, which could be advantageous in treating Alzheimer's disease. nih.govmdpi.com

Table 3: Cholinesterase Inhibition by Coumarin Derivatives
Compound TypeTarget EnzymeInhibitory ActivityReference
7-Hydroxycoumarin derivativesAChE and BuChEIC50 values for AChE ranged from 1.6 to 74 µM bohrium.com
ZINC390718 (a coumarin derivative)AChE and BuChEDual inhibitor with IC50 of 543.8 µM for AChE and 241.1 µM for BuChE nih.gov
Benzohydrazide-derived hydrazinecarboxamidesAChE and BuChEDual inhibition with IC50 values of 44–100 µM for AChE mdpi.com

Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters and is a target for the treatment of neurodegenerative diseases and depression. scienceopen.com Coumarin derivatives have been identified as potent inhibitors of both MAO-A and MAO-B isoforms. scienceopen.comnih.gov The coumarin scaffold is considered ideal for the development of MAO inhibitors. scienceopen.com

Structure-activity relationship studies have revealed that substitutions on the coumarin ring can significantly affect the inhibitory activity and selectivity towards MAO-A or MAO-B. scienceopen.comnih.gov For example, 3-phenyl substitution in coumarin derivatives has been shown to enhance MAO-B inhibition. scienceopen.com A number of amino and nitro 3-arylcoumarins have been synthesized and evaluated, with some compounds showing better activity and selectivity against the hMAO-B isoform than the reference drug selegiline. nih.gov

Table 4: Monoamine Oxidase Inhibition by Coumarin Derivatives
Compound TypeTarget EnzymeKey FindingReference
3-Phenylcoumarin derivativesMAO-A and MAO-B3-Phenyl substitution enhanced MAO-B inhibition scienceopen.com
Amino and nitro 3-arylcoumarinshMAO-A and hMAO-BSome derivatives showed better activity and selectivity against hMAO-B than selegiline nih.gov
6-Chloro-3-phenylcoumarinsMAO-BMore active as MAO-B inhibitors than corresponding 4-hydroxylated coumarins nih.gov

Investigation of Other Enzyme Targets

Beyond the well-documented interactions with primary enzyme families, the diverse chemical scaffold of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- and its derivatives has prompted investigations into their effects on a variety of other enzymatic targets. These studies, while not as extensive as those for more common targets, reveal a broader spectrum of biological activity and suggest potential for therapeutic applications in diverse areas. Research in this area has particularly focused on enzymes such as tyrosinase, α-glucosidase, and carbonic anhydrases, with findings indicating that specific substitutions on the benzopyran-2-one core can lead to potent and sometimes selective inhibition.

Tyrosinase Inhibition

α-Glucosidase Inhibition

Derivatives of coumarin have demonstrated significant potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion and a key target in the management of type 2 diabetes. The inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels. Numerous studies have shown that various substituted coumarins can exhibit potent α-glucosidase inhibitory activity, in some cases surpassing that of the standard drug, acarbose. While specific data for 6-methoxy-3-nitro-2H-1-benzopyran-2-one is not extensively detailed in publicly available research, the general efficacy of the coumarin scaffold suggests that this compound and its derivatives are promising candidates for further investigation in this area.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play critical roles in various physiological processes. Certain isoforms, such as CA IX and CA XII, are associated with tumorigenesis, making them attractive targets for anticancer drug development. Derivatives of 6-nitrocoumarin have been investigated for their inhibitory effects on different CA isoforms.

One study focused on derivatives of 4-hydroxy-6-nitrocoumarin (B2660790) and their inhibitory activity against the cytosolic isoform carbonic anhydrase-II (CA-II). The findings revealed that these compounds exhibited moderate inhibitory activity. scielo.brresearchgate.net For example, (Z)-3-(4-hydroxybenzylidene)-6-nitro-3H-chromene-2,4-dione and another derivative showed notable inhibition of CA-II. scielo.brresearchgate.net

In a different approach, 6-nitrocoumarin has been used as a starting material for the synthesis of coumarin-linked 4-anilinomethyl-1,2,3-triazoles. nih.gov These hybrid molecules were evaluated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. The results demonstrated a selective inhibition profile, with potent activity against the tumor-associated isoforms hCA IX and hCA XIII, while showing significantly less activity against the cytosolic isoforms hCA I and hII. nih.gov This selectivity is a highly desirable characteristic in the development of targeted cancer therapies.

Data on Enzyme Inhibition by 6-Nitrocoumarin Derivatives

The following tables summarize the inhibitory activities of various 6-nitrocoumarin derivatives against different enzyme targets as reported in the scientific literature.

Table 1: Carbonic Anhydrase-II Inhibition by 4-Hydroxy-6-nitrocoumarin Derivatives

Compound% InhibitionIC₅₀ (µM)
(Z)-3-(4-Nitrobenzylidene)-6-nitro-3H-chromene-2,4-dione63%263
(Z)-3-(4-Hydroxybenzylidene)-6-nitro-3H-chromene-2,4-dione54%456
Acetazolamide (Standard)84%0.5
Data sourced from multiple studies. scielo.brresearchgate.net

Table 2: Inhibition of Carbonic Anhydrase Isoforms by a 6-Coumarinyl-1,2,3-triazole Derivative

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XIII (Kᵢ, nM)
6-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one> 50,000> 50,00036.392.6
Acetazolamide (Standard)----
Data represents a selected derivative from the study for illustrative purposes. nih.gov

Photophysical Properties and Advanced Material Applications of 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Electronic Transitions and UV-Vis Absorption Characteristics

The electronic absorption spectrum of coumarin (B35378) derivatives is generally characterized by transitions within the π-electron system. For 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, the key electronic transitions are expected to be π → π* and n → π* transitions. nveo.org The π → π* transitions, which are typically strong, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (like those on the carbonyl oxygen) to a π* antibonding orbital.

The presence of the 6-methoxy and 3-nitro groups significantly modifies these transitions. The methoxy (B1213986) group acts as an electron donor, raising the energy of the highest occupied molecular orbital (HOMO), while the nitro group acts as a strong electron acceptor, lowering the energy of the lowest unoccupied molecular orbital (LUMO). This arrangement creates a donor-π-acceptor (D-π-A) system. Upon absorption of light, an intramolecular charge transfer (ICT) occurs from the electron-rich methoxy-substituted benzene (B151609) moiety to the electron-deficient nitro-substituted pyrone ring. pharm.or.jpresearchgate.net

This ICT character has two main consequences for the UV-Vis absorption spectrum:

Bathochromic Shift : The energy gap between the HOMO and LUMO is reduced compared to the unsubstituted coumarin. This results in a bathochromic, or red-shift, of the primary absorption band to longer wavelengths. scispace.com While typical coumarins absorb in the 250-350 nm region, this push-pull system shifts the absorption further into the visible range. researchgate.net

High Molar Absorptivity : The charge-transfer nature of the transition typically leads to a high molar extinction coefficient (ε), indicating a high probability of light absorption at the characteristic wavelength.

Transition Type Description Expected Influence of Substituents
π → π Excitation from a π bonding to a π antibonding orbital.Strong absorption band, red-shifted due to the D-A system.
n → π Excitation from a non-bonding orbital to a π antibonding orbital.Weaker absorption, often obscured by the stronger π → π* band.
ICT Intramolecular Charge Transfer from the methoxy-donor to the nitro-acceptor.Dominates the lowest energy transition, responsible for the red-shift.

Fluorescence Behavior and Quantum Yield Considerations

While the introduction of electron-donating groups at the 6- or 7-position of the coumarin ring often leads to highly fluorescent molecules, the simultaneous presence of a strong electron-withdrawing group at the 3-position can have a complex effect on emission. scispace.comnih.gov The fluorescence of such push-pull coumarins is governed by the efficiency of the ICT process.

For many coumarins with electron-withdrawing groups at the C3-position, fluorescence intensity is often enhanced. However, the nitro group is an exceptionally strong electron acceptor, and its presence frequently leads to fluorescence quenching or renders the molecule completely non-fluorescent in solution. pharm.or.jp Studies on related 3-substituted-6,7-dimethoxycoumarins have shown that while moderate electron-withdrawing groups increase fluorescence, the 3-nitro derivative is non-emissive in polar solvents like methanol. pharm.or.jp This suggests that the quantum yield of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is likely to be very low or near zero, especially in polar environments. This drastic decrease in fluorescence is attributed to the promotion of highly efficient non-radiative decay pathways that outcompete radiative decay (fluorescence).

Solvatochromism, the change in absorption or emission spectra with a change in solvent polarity, is a hallmark of molecules with a significant difference in dipole moment between their ground and excited states. nih.govmdpi.com In D-π-A coumarins like 6-methoxy-3-nitrocoumarin, the ICT upon photoexcitation leads to a highly polarized excited state.

This charge-separated excited state is more strongly stabilized by polar solvents than the less polar ground state. Consequently, as solvent polarity increases, the energy gap between the excited and ground states decreases, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. researchgate.netnih.gov This phenomenon is known as positive solvatochromism. Therefore, should the compound exhibit any measurable fluorescence, its emission maximum would be expected to shift to longer wavelengths in more polar solvents.

The primary mechanism for the anticipated low fluorescence of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is intramolecular fluorescence quenching driven by the 3-nitro group. Nitroaromatic compounds are well-known to facilitate non-radiative decay. nih.gov The most probable pathway is the formation of a non-emissive Twisted Intramolecular Charge Transfer (TICT) state. pharm.or.jp

The TICT mechanism involves the following steps:

Upon excitation, the molecule reaches a planar, fluorescently-allowed excited state (the ICT state).

In polar solvents, this excited molecule can undergo a conformational change, typically a rotation or twisting around the single bond connecting the nitro group to the coumarin ring.

This twisting leads to a different excited state conformation with near-complete charge separation and orthogonal donor and acceptor orbitals. This is the TICT state.

The TICT state is "dark" or non-emissive and provides a highly efficient pathway for non-radiative decay back to the ground state, effectively quenching fluorescence. pharm.or.jp

Other potential quenching mechanisms include enhanced intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁), a process often promoted by nitro groups, which also prevents fluorescence. researchgate.net

Quenching Mechanism Description
TICT State Formation Conformational twisting in the excited state leads to a non-emissive, charge-separated state that rapidly decays non-radiatively. This is the most likely mechanism.
Intersystem Crossing (ISC) The nitro group enhances the rate of conversion from the excited singlet state to a non-emissive triplet state.

Aggregation-Induced Emission Enhancement (AIEE) is a photophysical phenomenon where molecules that are non-emissive in solution become highly fluorescent upon aggregation in a poor solvent or in the solid state. rsc.org This effect is typically observed in molecules whose fluorescence is quenched in solution by active intramolecular motions, such as rotation or twisting. nih.gov

Given that the fluorescence of 6-methoxy-3-nitrocoumarin is likely quenched by the formation of a TICT state, it is a potential candidate for AIEE. The AIEE mechanism would operate as follows:

In Solution : The molecule is free to undergo intramolecular twisting in the excited state, leading to the formation of the non-emissive TICT state and quenching fluorescence.

In Aggregate/Solid State : Physical constraints imposed by aggregation or crystal packing restrict the intramolecular twisting motion. This blockage of the non-radiative TICT decay channel forces the excited state to decay radiatively, thereby "turning on" fluorescence. rsc.orgnih.gov

While no direct experimental evidence of AIEE has been reported for this specific compound, its molecular structure fits the profile of a potential AIEE luminogen. Studies on other coumarin derivatives have demonstrated this effect, where restricting molecular motion in aggregates leads to a significant increase in fluorescence intensity. nih.govdigitellinc.com

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. This measurement provides critical insights into the mechanisms of excited-state decay. nih.govresearchgate.net

For 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, time-resolved measurements could confirm the proposed quenching mechanisms:

Ultra-Short Lifetime : If the TICT state formation or another intramolecular quenching process is highly efficient, the fluorescence lifetime would be expected to be extremely short (in the picosecond range or faster).

Static vs. Dynamic Quenching : Time-resolved measurements can distinguish between static and dynamic quenching. In the proposed intramolecular (static) quenching mechanism, the lifetime of any residual fluorescence would be short but should not change with quencher concentration (as the quencher is part of the molecule). nih.govscienceopen.com

AIEE Confirmation : If the compound exhibits AIEE, time-resolved spectroscopy would show a dramatic change upon aggregation. In solution, a very short lifetime component would dominate. In the aggregated state, a new, much longer lifetime component corresponding to the emission from the rigidified molecules would appear, providing direct evidence of the AIEE phenomenon. nih.gov

Applications in Advanced Material Science

Due to its probable lack of fluorescence in solution, applications for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- as a traditional fluorophore in sensing or bioimaging are limited. However, its unique electronic structure and chemical reactivity make it a valuable building block in materials synthesis.

The primary application lies in its role as a versatile precursor in organic synthesis. The electron-deficient nature of the pyrone ring, activated by the 3-nitro group, makes the molecule susceptible to nucleophilic attack. Recent research has leveraged 3-nitrocoumarins in complex, three-component reactions. In these syntheses, the nitro group serves multiple roles:

An activating group for dearomative nucleophilic addition.

A precursor to a stabilized carbanion after addition.

An excellent leaving group (as nitrite (B80452), NO₂⁻) in a final aromatization step.

This reactivity allows 3-nitrocoumarins to be used in cine,ipso-disubstitution reactions to generate complex, polyfunctionalized biaryl compounds, which are important structures in pharmaceuticals and materials science. nih.gov Some of these reactions can even be used to create axially chiral biaryls, which are high-value materials for asymmetric catalysis and chiroptical applications. nih.gov

Should the compound be confirmed to exhibit AIEE, it could find applications in areas where solid-state emission is crucial, such as in organic light-emitting diodes (OLEDs) or as a component in solid-state sensors.

Development as Fluorescent Probes and Biological Imaging Agents

The application of coumarin derivatives as fluorescent probes is well-established, and the specific substitution pattern of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- lends itself to the design of responsive fluorescent systems. The presence of the nitro group, a known fluorescence quencher, can be exploited to create "off-on" fluorescent probes.

A key application in this area is the detection of specific enzymatic activities. For instance, the non-fluorescent 6-nitrocoumarin can be used as a fluorogenic substrate for nitroreductase enzymes. nih.gov The enzymatic reduction of the nitro group to an amino group results in the highly fluorescent 6-aminocoumarin, leading to a detectable fluorescent signal. This principle allows for the monitoring of nitroreductase activity in biological systems, such as in the fungus Sporothrix schenckii. nih.gov The introduction of a methoxy group at the 6-position, as in the title compound, would be expected to modulate the photophysical properties of both the nitro- and amino- forms, potentially enhancing quantum yield and shifting emission wavelengths.

Furthermore, coumarin derivatives like Coumarin-6 have been encapsulated in polymeric nanoparticles for the optical imaging of cancer. rsc.org These nanoformulations demonstrate selective uptake by cancer cells and effective tumor targeting, highlighting the potential of coumarin-based fluorophores in developing advanced imaging agents. rsc.org The specific properties of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- could be harnessed within such systems for targeted biological imaging.

Probe Type Mechanism Analyte/Process Key Features
Fluorogenic SubstrateEnzymatic reduction of nitro group to fluorescent amino group. nih.govNitroreductase Activity nih.gov"Off-on" fluorescence response, potential for monitoring specific biological processes. nih.gov
Nanoparticle-Encapsulated FluorophoreEncapsulation in polymeric nanoparticles for targeted delivery. rsc.orgCancer Cell Imaging rsc.orgEnhanced tumor access, reduced side effects, suitable for low water solubility fluorophores. rsc.org

Potential in Dyes and Pigments Development

Benzopyran compounds have found utility as dyes and pigments in various applications. ontosight.ai The chromophoric system of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is defined by the extended π-conjugation of the coumarin core, influenced by the auxochromic methoxy group and the anti-auxochromic nitro group. This substitution pattern can lead to significant absorption in the visible region of the electromagnetic spectrum, a key characteristic of organic dyes.

Research into keto-coumarin derivatives has demonstrated their efficacy as high-performance photoinitiators for free radical photopolymerization upon exposure to visible light, for example from an LED at 405nm. researchgate.net This highlights the potential of coumarin structures in light-initiated processes, which is relevant to the development of photocurable coatings and materials. The specific electronic properties of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- may offer advantages in tuning the absorption spectrum for specific light sources.

While direct synthesis of pigments from this specific compound is not extensively documented, the general class of nitro-substituted aromatic compounds is known for its color properties. Further research could explore the potential of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- as a precursor for novel dyes and pigments with tailored photophysical characteristics.

Exploration in Switching Devices and Signal Transducer Receptors

The development of molecular switches and signal transducers often relies on molecules that can undergo reversible changes in their properties in response to external stimuli such as light. While the application of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- in this area is still emerging, the inherent photochemical reactivity of the coumarin scaffold presents significant potential.

The photodimerization of coumarins, a [2+2] cycloaddition reaction, is a key mechanism that can be exploited for switching applications. researchgate.net This process can be reversed by irradiation at a different wavelength, allowing for the controlled linking and unlinking of molecular components. researchgate.netmdpi.com This reversible covalent bond formation could be harnessed in the design of photoswitchable materials and receptors. The substituents on the coumarin ring, such as the methoxy and nitro groups, would play a crucial role in modulating the efficiency and wavelength dependence of this photochemical process.

Although specific studies on 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- as a molecular switch or signal transducer are limited, the foundational chemistry of coumarins provides a strong basis for future exploration in this field.

Design and Application as Photolabile Protecting Groups

Photolabile protecting groups (PPGs) are essential tools in synthetic chemistry and chemical biology, enabling the spatial and temporal control of the release of bioactive molecules. researchgate.net Coumarin derivatives have been investigated as PPGs due to their efficient photocleavage upon irradiation. researchgate.net The core mechanism often involves a light-induced intramolecular cyclization or rearrangement that leads to the release of the protected functional group.

The presence of a nitro group, particularly in a position ortho to a benzylic ether, is a classic motif in the design of PPGs, as seen in the widely used o-nitrobenzyl protecting groups. nih.gov In 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, the nitro group can significantly influence the photochemical reactivity of the molecule. While not a classic o-nitrobenzyl structure, the electronic properties of the nitro-substituted coumarin can be tailored for photolytic cleavage.

The methoxy group acts as an electron-donating group, which can be used to tune the absorption wavelength of the chromophore, potentially shifting it to longer, less damaging wavelengths (e.g., near-UV or visible light). harvard.edu The design of PPGs with high molar absorptivity and quantum yields for cleavage is a key research objective. The combination of the coumarin scaffold with nitro and methoxy substituents in 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- offers a promising platform for the development of novel PPGs with tailored properties for specific applications in areas like photopharmacology and controlled drug release. researchgate.net

Coumarin-Based PPG Feature Influence of Substituents (Methoxy, Nitro) Potential Advantage
Photochemical ReactivityThe nitro group can enhance photosensitivity and provide a pathway for cleavage. nih.govEfficient release of the protected molecule upon irradiation. researchgate.net
Wavelength TuningThe methoxy group can shift the absorption maximum to longer wavelengths. harvard.eduUse of less harmful light sources and potential for orthogonal deprotection schemes. harvard.edu
Release ProductsPhotodegradation of coumarin-based systems can produce biologically inert byproducts. scispace.comIncreased biocompatibility for in vivo applications. scispace.com

Utilization in Biomaterials and Hydrogelators

Hydrogels are cross-linked polymer networks with high water content, making them attractive materials for biomedical applications such as tissue engineering and drug delivery. scispace.comnih.gov Coumarin derivatives have been successfully incorporated into polymers to create photoresponsive hydrogels. mdpi.com

The key reaction for the formation of these hydrogels is the reversible [2+2] photocycloaddition of the coumarin moieties upon irradiation with UV light (typically around 365 nm). researchgate.netnih.gov This photocrosslinking process allows for the in-situ formation of hydrogels with precise spatial and temporal control. nih.gov The resulting hydrogel network can be subsequently degraded or "un-crosslinked" by exposure to a different wavelength of light (usually shorter, around 250 nm), which cleaves the cyclobutane (B1203170) dimers. researchgate.netresearchgate.net This photo-reversibility is a significant advantage for applications requiring on-demand degradation or release of encapsulated agents. researchgate.net

Hyaluronic acid functionalized with coumarin has been shown to form hydrogels upon near-UV irradiation, creating porous scaffolds that support the viability and proliferation of encapsulated cells. nih.gov The incorporation of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- into polymer backbones could lead to the development of novel biomaterials with tunable mechanical properties and degradation kinetics. The electronic nature of the methoxy and nitro substituents would likely influence the rate and efficiency of the photocycloaddition and cleavage reactions, providing a means to fine-tune the material's response to light.

Property Mechanism Application Reference
Photocrosslinking[2+2] cycloaddition of coumarin moieties upon UV irradiation (~365 nm).In-situ hydrogel formation for tissue engineering. researchgate.netnih.gov
PhotodegradationCleavage of coumarin dimers upon deep UV irradiation (~250 nm).On-demand drug release and controlled degradation of scaffolds. researchgate.netresearchgate.net
BiocompatibilityThe photocleavage reaction can produce biologically benign byproducts.Suitable for applications involving cell encapsulation and in vivo use. scispace.com

Structure Activity Relationship Sar and Substituent Effects on 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro Analogs

Influence of Nitro Group Position (e.g., Position 3 vs. Position 6) on Electrophilicity and Chemical Reactivity

The nitro group (-NO₂) is a potent electron-withdrawing group that significantly impacts the electronic properties of the coumarin (B35378) ring system. Its effect on electrophilicity and chemical reactivity is highly dependent on its position.

When placed at Position 3 of the pyranone ring, the nitro group dramatically increases the electrophilicity of the C3-C4 double bond. This bond is part of an α,β-unsaturated carbonyl system (a lactone), which is inherently an electrophilic Michael acceptor. The strong electron-withdrawing nature of the 3-nitro group further depletes electron density from this double bond, making the C4 position highly susceptible to nucleophilic attack. This enhanced reactivity is crucial for many biological interactions and synthetic modifications.

Nitro Group PositionEffect on Ring SystemImpact on Electrophilicity & Reactivity
Position 3 Pyranone Ring (α,β-unsaturated lactone)Strongly increases electrophilicity of the C3-C4 double bond, enhancing susceptibility to nucleophilic Michael addition.
Position 6 Benzene (B151609) RingDeactivates the aromatic ring to electrophilic attack but can increase susceptibility to nucleophilic aromatic substitution on other parts of the ring. Modulates radical formation at C4. doubtnut.commdpi.com

Role of the Methoxy (B1213986) Group at Position 6 (or other positions) on Reactivity, Solubility, and System Stability

The methoxy group (-OCH₃) is generally considered an electron-donating group through resonance and an electron-withdrawing group through induction. Its net effect is typically electron-donating, which alters the coumarin system's properties in a manner opposite to the nitro group.

Solubility: Coumarins generally have limited water solubility due to their hydrophobic aromatic structure. nih.govacs.org The introduction of a methoxy group, by covering a more polar hydroxyl group, can increase the lipophilicity of the molecule. pjmhsonline.com This change can enhance the penetration of the compound through biological lipid membranes. pjmhsonline.com While coumarins are readily soluble in organic solvents like methanol, this can impact their reactivity, particularly at mineral surfaces. nih.govacs.org

System Stability: The substitution of a hydroxyl group with a methoxy group has been observed to decrease the rate of oxidation, thereby increasing the chemical stability of the coumarin derivative. nih.govacs.org The positional variations of the methoxy substituent on the psoralen backbone (a related furanocoumarin) result in electronically stable isomers. mdpi.com

PropertyRole of Methoxy Group (-OCH₃)
Reactivity Acts as an electron-donating group, modulating the electronic properties of the coumarin system. mdpi.com A 6-methoxy group can enhance radical formation at C4. mdpi.com
Solubility Generally increases lipophilicity, which can improve penetration through lipid membranes. pjmhsonline.com Overall water solubility remains limited. acs.org
Stability Decreases the rate of oxidation compared to a hydroxyl group, leading to greater chemical stability. nih.govacs.org

Effects of Other Halogen Substituents (e.g., Chloro) on Biological Activity Profiles

Halogen substituents, such as chlorine (-Cl) or bromine (-Br), are pivotal in modifying the biological activity of coumarins. Their introduction can lead to significant changes in the physicochemical properties of the parent molecule.

The primary effect of halogenation is an increase in lipophilicity and hydrophobicity. researchgate.net This enhancement allows for better penetration through the lipid membranes of cells, which can lead to higher intracellular concentrations and increased biological efficacy. nih.gov This principle has been successfully applied to improve the activity of various therapeutic agents, including antibiotics and antineoplastic drugs. nih.gov

Specifically, halogenated coumarin derivatives have been reported to possess a wide range of pharmacological activities, including antiproliferative, anti-malarial, protein kinase inhibitory, and antimicrobial effects. nih.govresearchgate.net For example, a series of 6- and 6,8-halogenated coumarins were investigated for their potential antiproliferative activity against various tumor cell lines. nih.gov The presence and position of these electron-withdrawing groups on the aromatic ring can enhance the molecule's biological activity. nih.gov

Halogen Substituent EffectDescription
Increased Lipophilicity Halogen atoms improve the lipophilic properties of the coumarin molecule. nih.gov
Enhanced Membrane Penetration The increased lipophilicity leads to better penetration of cellular lipid membranes. researchgate.netnih.gov
Improved Biological Activity Halogenated coumarins often exhibit enhanced or novel biological activities, such as antiproliferative and antimicrobial effects. nih.govresearchgate.net

Impact of Alkyl Groups (e.g., Methyl) and Steric Hindrance on Chemical and Biological Properties

Alkyl groups, such as methyl (-CH₃), are generally electron-donating and can introduce steric bulk, which influences both the chemical and biological properties of coumarin analogs.

The introduction of alkyl or cycloalkyl groups can significantly affect intermolecular interactions in the solid state. mdpi.comdntb.gov.ua From a biological perspective, coumarins bearing bulky substituents like terpene moieties have been found to exhibit high antioxidant activities. semanticscholar.org

Steric hindrance becomes particularly important when bulky substituents are located near reactive centers. For example, bulky groups at Position 3 can affect the planarity of the coumarin system. In polar solvents, these substituents can be displaced out of the plane of the molecule upon electronic excitation, which in turn affects physicochemical properties like fluorescence. researchgate.net This steric bulk can also hinder the approach of reactants or the binding of the molecule to a biological target, thereby modulating its reactivity and biological profile.

Correlation of Substituent Type and Positional Isomerism with Bioactivity and Physicochemical Parameters

The biological activity and physicochemical properties of coumarin derivatives are a direct consequence of the complex interplay between the electronic and steric effects of their substituents, as well as their specific positions on the coumarin nucleus. nih.gov Structure-activity relationship studies have established clear correlations.

For instance, the position of substitution is a critical determinant of the type and potency of biological activity. SAR studies have shown that for anticancer activity, substitution at the C6 position of the coumarin nucleus often provides the most potent compounds, followed by substitution at C8. nih.gov Position 6 is also frequently substituted with halogens to increase general bioactivity. mdpi.com In contrast, substituents at positions 3 and 4 are often highly varied, leading to a wide spectrum of activities such as anti-inflammatory effects. mdpi.com

The electronic nature of the substituent is equally important. Electron-donating groups like methoxy (-OCH₃) and electron-withdrawing groups like nitro (-NO₂) or chloro (-Cl) have profoundly different impacts on the electron density distribution, stability, and reactivity of the molecule, which in turn dictates its biological function. nih.gov

The following table summarizes the general effects of different substituent types and their common positions on the bioactivity of coumarin analogs.

Substituent PositionCommon Substituent TypesAssociated Biological Activities / Effects
Position 3 Nitro, Alkyl, Aryl, HeterocyclesAnti-inflammatory activity; Bulky groups can cause steric hindrance. researchgate.netmdpi.com
Position 4 Hydroxyl, Alkyl, ArylAnticoagulant, Anti-inflammatory activity. mdpi.com
Position 6 Halogens (Cl, Br), Methoxy, NitroAnticancer, Antiproliferative, Antimicrobial activity. Halogens increase lipophilicity and activity. nih.govnih.govmdpi.com
Position 7 Hydroxyl, Methoxy, Aliphatic chainsAntihypertensive, Antioxidant activity. mdpi.com

Analytical Methodologies and Characterization in Research on 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Chromatographic Techniques for Separation, Purification, and Purity Assessment (e.g., Thin-Layer Chromatography, Flash Chromatography)

Chromatographic methods are indispensable tools for the separation and purification of reaction products, as well as for the assessment of their purity. In the context of 6-methoxy-3-nitro-2H-1-benzopyran-2-one, both thin-layer chromatography (TLC) and flash column chromatography are standardly employed.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for the preliminary determination of the purity of a sample. For coumarin (B35378) derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. While specific Rf values for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- are not extensively documented in readily available literature, a representative solvent system for related coumarins involves a mixture of chloroform, petroleum ether, and ethanol (B145695) in an 8:2:2 ratio. iucr.org In such a system, the separation is based on the differential partitioning of the compound between the polar stationary phase and the mobile phase. The position of the spot on the developed TLC plate, visualized under UV light, provides a qualitative measure of its polarity and purity.

Flash Column Chromatography: For the purification of larger quantities of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-, flash column chromatography is the method of choice. orgsyn.org This technique utilizes a stationary phase, typically silica gel, packed into a column. The crude product is loaded onto the column and eluted with a suitable solvent system, often determined through optimization using TLC. orgsyn.org The elution is accelerated by applying positive pressure, which allows for rapid and efficient separation of the desired compound from impurities and unreacted starting materials. Fractions are collected and analyzed by TLC to identify those containing the pure product.

A general procedure for the flash chromatographic purification of a synthesized coumarin derivative would involve the following steps:

Preparation of a silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

Packing the slurry into a glass column to form the stationary phase.

Dissolving the crude 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- in a minimal amount of a suitable solvent and adsorbing it onto a small amount of silica gel.

Carefully loading the adsorbed sample onto the top of the prepared column.

Eluting the column with a solvent system of increasing polarity (gradient elution) or a constant solvent composition (isocratic elution).

Collecting fractions and analyzing them by TLC to identify and combine the pure fractions of the target compound.

TechniqueStationary PhaseTypical Mobile Phase (Eluent)Purpose
Thin-Layer Chromatography (TLC)Silica Gel 60 F254Chloroform:Petroleum Ether:Ethanol (8:2:2) (for related coumarins) iucr.orgReaction monitoring, Purity assessment, Solvent system optimization
Flash Column ChromatographySilica Gel (230-400 mesh)Hexane/Ethyl Acetate (B1210297) gradientPurification of the synthesized compound

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro-. This data is crucial for confirming the empirical formula of the synthesized compound, which in turn supports the proposed molecular structure. The analysis is typically performed using a dedicated CHN elemental analyzer, such as a Perkin-Elmer 240 B model, which was utilized in the characterization of similar heteroarylamino-3-nitro-2H- nih.gov-benzopyran-2-ones. asrjetsjournal.org

The molecular formula for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- is C₁₀H₇NO₅. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The experimentally determined values are then compared to these theoretical percentages. A close agreement, typically within ±0.4%, is considered strong evidence for the purity and correct identification of the compound.

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)54.31Data not available in cited sources
Hydrogen (H)3.19Data not available in cited sources
Nitrogen (N)6.33Data not available in cited sources

Note: While the theoretical percentages are calculated from the molecular formula, specific experimental data for 2H-1-Benzopyran-2-one, 6-methoxy-3-nitro- were not found in the surveyed literature. The table reflects this absence of experimental values.

Advanced Characterization Techniques Beyond Basic Spectroscopy

The process of single-crystal X-ray diffraction involves several key steps:

Growing a high-quality single crystal of the compound, which can be a challenging step.

Mounting the crystal on a goniometer and placing it in an X-ray beam.

Collecting the diffraction data as the crystal is rotated.

Processing the data and solving the crystal structure using computational methods.

Refining the structural model to obtain the final atomic coordinates and geometric parameters.

Crystallographic Data for the Related Compound: 3-(4-Methoxybenzoyl)-6-nitrocoumarin nih.gov
ParameterValue
Empirical FormulaC₁₇H₁₁NO₆
Formula Weight325.27
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)8.875 (3)
b (Å)17.266 (5)
c (Å)9.174 (3)
β (°)95.401 (15)
Volume (ų)1399.6 (7)
Z4

This level of detailed structural information is invaluable for understanding the molecule's conformation, intermolecular interactions, and for correlating its structure with its chemical and biological properties.

Emerging Research Directions and Future Perspectives for 2h 1 Benzopyran 2 One, 6 Methoxy 3 Nitro

Development of Novel Derivatization and Functionalization Strategies for Enhanced Properties

The functionalization of the 6-methoxy-3-nitrocoumarin scaffold is a key area of research aimed at modulating its physicochemical properties and enhancing its biological efficacy. The presence of the nitro group, in particular, serves as a versatile chemical handle for a variety of transformations.

A primary strategy involves the reduction of the 3-nitro group to a 3-amino group. This transformation is commonly achieved using reagents such as iron powder in the presence of an acid. The resulting 3-aminocoumarin (B156225) is a crucial intermediate for further derivatization. For instance, this amino group can be reacted with various aldehydes to form Schiff bases (benzylidinyl)amino derivatives or condensed with isothiocyanates to yield substituted thiourea (B124793) analogs. These modifications can significantly alter the molecule's steric and electronic properties, potentially leading to novel biological activities.

Another avenue for functionalization is electrophilic substitution on the benzene (B151609) ring. Although the coumarin (B35378) ring is generally deactivated towards electrophilic attack, the presence of the electron-donating methoxy (B1213986) group at the 6-position can direct incoming electrophiles. Bromination is a common modification for coumarin derivatives, often achieved using bromine in acetic acid, which could introduce further reactive sites on the molecule.

Furthermore, the 3-nitrocoumarin (B1224882) moiety itself can be used as a precursor for synthesizing C-4-acylated coumarins through innovative green chemistry approaches, such as photocatalysis, reacting with α-keto acids. This allows for the introduction of a wide range of acyl groups at the C-4 position, expanding the chemical diversity of the derivatives.

These derivatization strategies are summarized in the table below.

Strategy Reagents/Conditions Resulting Functional Group Potential Application
Nitro Group ReductionIron Powder / Hydrochloric Acid3-AminoIntermediate for Schiff bases, amides, thioureas
Schiff Base FormationAromatic Aldehydes3-(Benzylidinyl)aminoModulation of biological activity
Thiourea SynthesisEthyl Isothiocyanate3-ThioureaIntroduction of novel pharmacophores
Aromatic BrominationBromine / Acetic AcidBromo-substituted benzene ringAltering electronic properties, further functionalization
C-4 Acylationα-Keto Acids / Photocatalyst4-AcylSynthesis of diverse coumarin derivatives

Exploration of Undiscovered Biological Targets and Cellular Pathways

Coumarins, both natural and synthetic, are known to possess a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. For 6-methoxy-3-nitrocoumarin and its derivatives, research is moving towards identifying specific molecular targets and elucidating their mechanisms of action within cellular pathways.

A significant area of investigation is in oncology. Coumarins can exert anticancer effects through various mechanisms, such as inducing apoptosis, arresting the cell cycle, and inhibiting protein kinase activity. A closely related compound, 6-nitro-7-hydroxycoumarin, has been shown to induce apoptosis in renal carcinoma cells through the modulation of mitogen-activated protein kinases (MAPKs). This suggests that the 6-nitrocoumarin scaffold may target key signaling pathways involved in cell proliferation and survival.

Furthermore, studies have identified specific enzymes that are potently inhibited by coumarin derivatives. These include:

Protein Kinase CK2: This kinase is often dysregulated in cancer. Molecular modeling studies suggest that the nitro group on the coumarin scaffold can enhance electrostatic interactions with the CK2 active site, making nitrocoumarins attractive candidates for CK2 inhibitors.

Carbonic Anhydrases (CAs): Coumarins are a class of non-classical CA inhibitors. They show selectivity for tumor-associated isoforms like hCA IX and hCA XII, which are involved in regulating pH in the tumor microenvironment and are crucial for cancer cell survival and proliferation.

Cyclin-dependent Kinase 9 (CDK9): As a key regulator of transcription, CDK9 has become an important target in cancer therapy. Computational studies have been employed to design and understand the structure-activity relationship of coumarin-based CDK9 inhibitors.

Future research will likely focus on using proteomic and transcriptomic approaches to screen for new biological targets of 6-methoxy-3-nitrocoumarin and its analogs, moving beyond known coumarin activities to uncover novel therapeutic potentials.

Potential Biological Target Associated Pathway/Process Relevance
Mitogen-Activated Protein Kinases (MAPKs)Signal Transduction, ApoptosisCancer, Inflammatory Diseases
Protein Kinase CK2Cell Growth and ProliferationCancer Therapy
Carbonic Anhydrases (hCA IX, hCA XII)pH Regulation, Tumor MicroenvironmentCancer Therapy
Cyclin-dependent Kinase 9 (CDK9)Gene TranscriptionCancer, HIV

Design and Synthesis of Advanced Functional Materials Based on the Coumarin Scaffold

The unique photophysical properties of the coumarin scaffold make it an excellent building block for advanced functional materials. The conjugated π-electron system gives rise to distinct optical and luminescent characteristics, which are being exploited in fields like optoelectronics and bioengineering.

Coumarin derivatives are widely used as:

Fluorescent Dyes and Probes: Their high fluorescence quantum yields and sensitivity to the local environment make them ideal for use as molecular probes and biosensors. For example, Coumarin 6 is used as a fluorescent hydrophobic model to track drug delivery systems.

Components in Organic Light-Emitting Diodes (OLEDs): The tunability of their emission spectra through chemical modification allows for their incorporation into OLED devices.

Photoreactive Moieties: The α,β-unsaturated lactone system can undergo [2+2] cycloaddition upon UV irradiation, a property used to create photo-crosslinkable polymers and smart materials that can respond to light.

The 6-methoxy-3-nitrocoumarin structure is particularly promising for these applications. The push-pull electronic nature, with the electron-donating methoxy group and the electron-withdrawing nitro group, can enhance intramolecular charge transfer, potentially leading to materials with interesting non-linear optical properties or enhanced fluorescence. Research in this area focuses on incorporating the 6-methoxy-3-nitrocoumarin moiety into larger molecular architectures, such as polymers and self-assembling systems, to create materials with tailored functions. For instance, the ordered self-assembly of small organic molecules, including coumarin derivatives, can lead to novel properties in the resulting supramolecular arrangement, forming advanced materials like hydrogels for drug delivery.

Integration of Multiscale Computational and Experimental Approaches for Deeper Understanding

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of novel coumarin derivatives. Multiscale computational techniques provide profound insights into the behavior of molecules from the quantum level to macroscopic properties, guiding experimental efforts and reducing trial-and-error in the lab.

Key computational approaches applied to coumarin research include:

Quantum Mechanical Methods (e.g., DFT): These are used to calculate electronic properties, predict reaction mechanisms, and understand the spectral characteristics of new derivatives. This can help in designing molecules with specific optical or electronic properties for materials science applications.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme active site. It is crucial for structure-based drug design, helping to identify potential biological targets and understand the interactions that confer bioactivity.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like CoMFA and CoMSIA establish a statistical relationship between the three-dimensional properties of a series of molecules and their biological activity. These models can predict the activity of virtual compounds before synthesis.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a molecule and its complex with a biological target over time, providing insights into the stability of the interaction and the conformational changes that may occur.

By integrating these computational tools, researchers can build predictive models for the bioactivity of 6-methoxy-3-nitrocoumarin derivatives, rationalize structure-activity relationships, and design novel compounds with enhanced potency and selectivity for specific biological targets or with desired material properties.

Comparative Studies with Naturally Occurring Coumarins and Their Bioactivity Profiles

Naturally occurring coumarins encompass a vast structural diversity, from simple coumarins to more complex furanocoumarins and pyranocoumarins, each with a distinct bioactivity profile. A comparative approach is essential to understand the unique potential of synthetic derivatives like 6-methoxy-3-nitrocoumarin.

Naturally occurring coumarins such as scopoletin (B1681571) (7-hydroxy-6-methoxycoumarin) and esculetin (B1671247) (6,7-dihydroxycoumarin) are well-known for their anti-inflammatory and antioxidant activities, often attributed to their ability to inhibit enzymes like cyclooxygenase and lipoxygenase.

Comparative studies would involve evaluating 6-methoxy-3-nitrocoumarin in the same biological assays as its natural analogs. This could reveal whether the addition of the nitro group:

Enhances a known activity (e.g., anti-inflammatory, anticancer).

Introduces a novel mechanism of action.

Targets a different set of proteins or cellular pathways.

Such studies are crucial for validating the rationale behind synthetic derivatization and for discovering new therapeutic leads that improve upon the properties of natural products.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-methoxy-3-nitro-2H-1-benzopyran-2-one, and how can purity be ensured?

  • Methodology :

  • Bromination : Use n-bromosuccinimide (NBS) in carbon tetrachloride under reflux with azobisisobutyronitrile (AIBN) as an initiator. Post-reaction, purify via recrystallization from ethyl acetate to remove unreacted precursors .
  • Nitration : Introduce nitro groups via electrophilic substitution using nitric acid in a controlled, low-temperature environment. Monitor reaction progress with TLC.
  • Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of precursor to NBS) and reaction times (e.g., 20 hours for bromination) to balance yield and purity .

Q. How can spectroscopic techniques validate the structure of 6-methoxy-3-nitro-2H-1-benzopyran-2-one?

  • NMR :

  • 1H NMR : Expect aromatic proton signals between δ 6.8–7.7 ppm. Methoxy groups appear as singlets near δ 3.8–4.0 ppm. Nitro groups deshield adjacent protons, shifting peaks downfield .
  • 13C NMR : Carbonyl (C=O) resonates at ~160–165 ppm; nitro-substituted carbons appear at 140–150 ppm .
    • IR : Strong C=O stretch at ~1670 cm⁻¹ and NO₂ asymmetric/symmetric stretches at 1520–1350 cm⁻¹ .
    • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula C₁₀H₇NO₅ (theoretical m/z: 221.03) .

Q. What safety protocols are critical for handling nitro-substituted coumarins?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
  • Ensure fume hood ventilation (≥0.5 m/s airflow) to avoid inhalation of dust/aerosols .
  • Store in airtight containers away from oxidizers and reducing agents to prevent unintended reactions .

Advanced Research Questions

Q. How do nitro and methoxy substituents influence the electronic properties and reactivity of coumarin derivatives?

  • Electronic Effects :

  • Nitro Group : Strong electron-withdrawing effect reduces electron density on the aromatic ring, enhancing electrophilic substitution at meta/para positions.
  • Methoxy Group : Electron-donating resonance increases ring electron density, directing nitration to specific positions.
    • Spectroscopic Correlations : UV-Vis spectra show bathochromic shifts due to extended conjugation from nitro groups .

Q. How can contradictory data (e.g., melting points, spectral peaks) in literature be resolved?

  • Root Causes :

  • Purity Issues : Recrystallize samples multiple times and use HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity >98% .
  • Polymorphism : Characterize crystalline forms via X-ray diffraction to identify polymorphic variations .
    • Standardization : Cross-reference spectral data with NIST Chemistry WebBook entries for coumarin derivatives .

Q. What methodologies assess the bioactivity of nitro-coumarins, and how do structural modifications affect efficacy?

  • Antimicrobial Assays :

  • MIC Testing : Use broth microdilution (e.g., 96-well plates) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Nitro groups enhance activity by disrupting microbial electron transport chains .
    • Structure-Activity Relationships :
  • Substituent Position : 3-Nitro groups improve bioactivity compared to 4-nitro isomers due to better steric compatibility with enzyme active sites .
  • Methoxy vs. Hydroxy : Methoxy groups increase lipophilicity, enhancing membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.